molecular formula C11H21ClN2O4 B1520675 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 1269449-40-2

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No. B1520675
M. Wt: 280.75 g/mol
InChI Key: MESGHYLTRXYTHM-UHFFFAOYSA-N
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Description

“1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1251903-93-1 . It has a molecular weight of 280.75 . The compound is a white to off-white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 . This indicates that the compound contains a piperazine ring, which is substituted with a tert-butyl group and a methyl group. The piperazine ring is also attached to two carboxylate groups.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid at room temperature . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various piperazine derivatives, including their crystal structures and spectroscopic properties, have been detailed. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was characterized using various spectroscopic techniques (Sanjeevarayappa et al., 2015). Similarly, other derivatives have been synthesized to explore their structural properties and potential applications in medicinal chemistry (Liu Ya-hu, 2010).

Biological Evaluation

  • Some synthesized piperazine derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic properties. For example, derivatives have shown varying degrees of activity against specific bacterial strains and parasites (Kulkarni et al., 2016). This suggests potential therapeutic applications of these compounds in treating infections or as leads for developing new drugs.

Molecular Structure Analysis

  • The molecular structure and analysis of piperazine derivatives, utilizing techniques such as X-ray diffraction and density functional theory (DFT) calculations, have provided insights into their chemical behavior and stability. These studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of more effective compounds (Yang et al., 2021).

Potential Anticorrosive Applications

  • Investigations into the anticorrosive behavior of novel piperazine derivatives for carbon steel protection in acidic environments have been conducted, highlighting the potential of these compounds in industrial applications. Such studies are essential for developing safer and more efficient corrosion inhibitors (Praveen et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed . The associated hazard statements are H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESGHYLTRXYTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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